1-Cyano-3-pyrrolidinol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-hydroxypyrrolidine-1-carbonitrile |
InChI |
InChI=1S/C5H8N2O/c6-4-7-2-1-5(8)3-7/h5,8H,1-3H2 |
InChI Key |
DZPZUQDKKCYRAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C#N |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving 1 Cyano 3 Pyrrolidinol and Its Derivatives
Elucidation of Reaction Pathways
The elucidation of reaction pathways for 1-Cyano-3-pyrrolidinol and its derivatives involves a combination of experimental and computational studies to map out the intricate steps of chemical transformations.
Radical reactions offer a powerful tool for the formation of C-C and C-heteroatom bonds in the synthesis of pyrrolidine (B122466) derivatives. The cyano group can act as a radical acceptor in cascade reactions, providing a versatile handle for constructing diverse molecular architectures. rsc.org Radical cyclization approaches are particularly valuable for the synthesis of the pyrrolidine core. diva-portal.org
In the context of this compound, a radical could be generated at a position alpha to the nitrogen or at other sites on the ring, depending on the reaction conditions and the precursors used. For instance, a radical cascade could be initiated by the homolytic cleavage of a bond, followed by cyclization onto the cyano group. nih.gov The subsequent steps would involve further transformations of the resulting nitrogen-centered radical. The stability of radical intermediates often follows the order of tertiary > secondary > primary, a trend that influences the regioselectivity of radical reactions.
While direct studies on this compound are not extensively documented, the general principles of radical chemistry suggest that such a molecule could participate in a variety of radical-mediated transformations. For example, a radical generated elsewhere in a molecule containing a this compound moiety could undergo an intramolecular addition to the cyano group.
Cyclization reactions are fundamental to the synthesis of the pyrrolidine ring itself and for the construction of fused bicyclic systems. The synthesis of pyrrolidones and caprolactams, for instance, can be achieved through the intramolecular cyclization of linear precursors. dntb.gov.ua Tandem reactions that combine a Michael addition with a subsequent cyclization are also a common strategy for building functionalized pyrrolidine rings. researchgate.netrsc.orgnih.gov
One plausible pathway for the formation of a this compound derivative could involve a cascade aza-Michael addition-cyclization. frontiersin.org In such a sequence, a primary amine could add to an appropriately substituted unsaturated ester, followed by an intramolecular cyclization to form the pyrrolidone ring. The cyano and hydroxyl groups could either be present on the starting materials or introduced in subsequent steps.
Computational studies, such as DFT investigations, can provide valuable insights into the mechanism of these cyclization reactions, helping to elucidate the preferential pathways and the stability of intermediates. researchgate.net For example, in the synthesis of multifunctionalized 3,3'-pyrrolidinyl-spirooxindoles, a metal-catalyzed reductive cyclization cascade follows an initial nitro-Michael addition. researchgate.net
The pyrrolidine nitrogen in this compound is a nucleophilic center and can participate in various nucleophilic addition and substitution reactions. For instance, pyrrolidine can act as a nucleophile in aromatic nucleophilic substitution (SNAr) reactions. nih.gov The mechanism of such reactions typically involves a stepwise pathway with the initial addition of the pyrrolidine to an electron-deficient aromatic ring, followed by the elimination of a leaving group. nih.gov
The cyano group, being strongly electron-withdrawing, can influence the nucleophilicity of the pyrrolidine nitrogen. In reactions where the pyrrolidine ring acts as a nucleophile, the electron-withdrawing nature of the cyano group at the 1-position would be expected to decrease the electron density on the nitrogen, thereby reducing its nucleophilicity.
Conversely, the carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. However, in the case of this compound, the nitrogen atom of the pyrrolidine ring is directly attached to the cyano group, which may lead to more complex reactivity patterns. Nucleophilic attack on the cyano carbon could potentially lead to the formation of amidines or other derivatives after subsequent rearrangement or reaction.
Tandem reactions, also known as cascade or domino reactions, are highly efficient processes that allow for the formation of multiple chemical bonds in a single synthetic operation. The synthesis of functionalized pyrrolidines can be effectively achieved through tandem reaction strategies. researchgate.net For example, a tandem Knoevenagel-Michael reaction with oxidative cyclization has been used to synthesize spiro[furo[3,2-c]pyran-2,5′-pyrimidine] scaffolds. researchgate.net
In the context of this compound derivatives, a tandem reaction could be designed to construct the pyrrolidine ring with the desired functional groups in a stereocontrolled manner. A plausible tandem sequence could involve an initial Michael addition of a nucleophile to an acceptor, creating an intermediate that then undergoes an intramolecular cyclization. The presence of both the cyano and hydroxyl groups would offer handles for directing the stereochemical outcome of such tandem processes.
Role of the Cyano Group in Reaction Mechanisms
The cyano group (C≡N) is a versatile functional group that significantly influences the reactivity of this compound. Its strong electron-withdrawing nature and its ability to participate in various chemical transformations are key to its role in reaction mechanisms.
The cyano group is strongly electron-withdrawing, which can produce a region of positive electrostatic potential (a σ-hole) on the atom to which it is attached. nih.gov This electronic effect can influence the reactivity of the entire molecule. For instance, the placement of cyano groups on a cyclic system can have a notable impact on the binding of nucleophiles. nih.gov In this compound, the cyano group attached to the nitrogen atom will significantly decrease the electron density on the nitrogen, making it less nucleophilic and less basic compared to an unsubstituted pyrrolidine.
The carbon atom of the cyano group is electrophilic and can be attacked by nucleophiles. Furthermore, the cyano group can act as a radical acceptor in cascade reactions. rsc.org The nitrogen atom of the cyano group possesses a lone pair of electrons and can act as a hydrogen bond acceptor.
The directing and activating effects of the cyano group are well-documented in organic chemistry. researchgate.net In reactions involving the pyrrolidine ring, the cyano group can influence the regioselectivity and stereoselectivity of the transformations. For example, in palladium-catalyzed C(sp3)–H arylation of pyrrolidines, directing groups at the C(3) position can control the site of arylation. acs.org While the cyano group is at the N-position in this compound, its electronic influence can still be transmitted through the ring, affecting the reactivity of the C-H bonds.
| Property of Cyano Group | Influence on Reaction Mechanism |
| Electron-withdrawing | Decreases nucleophilicity of the pyrrolidine nitrogen. |
| Electrophilic Carbon | Site for nucleophilic attack. |
| Radical Acceptor | Participates in radical cascade reactions. rsc.org |
| Directing Group | Can influence regioselectivity and stereoselectivity. |
Influence of the Hydroxyl Group on Reaction Selectivity and Mechanism
The hydroxyl (-OH) group at the 3-position of the pyrrolidine ring plays a crucial role in directing the selectivity and influencing the mechanism of reactions involving this compound.
The hydroxyl group can act as a hydrogen bond donor and acceptor, which can influence the conformation of the pyrrolidine ring and the transition states of reactions. This can have a significant impact on the stereochemical outcome of a reaction. In the synthesis of chiral 3-hydroxy pyrrolidine compounds, the stereochemistry of the hydroxyl group is a key consideration. google.com
The hydroxyl group can also participate directly in reactions. For example, it can be a nucleophile, attacking an electrophilic center either intramolecularly or intermolecularly. In the presence of a suitable leaving group, the hydroxyl group can participate in the formation of an epoxide or other cyclic ethers. The hydroxyl group can also be derivatized to introduce other functional groups or to act as a protecting group during a multi-step synthesis. wipo.int
Furthermore, the hydroxyl group can act as a directing group in certain reactions. For instance, in metal-catalyzed C-H activation reactions, the hydroxyl group can coordinate to the metal catalyst and direct the reaction to a specific site on the pyrrolidine ring. This directing effect can be a powerful tool for achieving high levels of regio- and stereoselectivity. acs.org
The interplay between the hydroxyl group and the cyano group can lead to complex and interesting reactivity. For example, the hydroxyl group could potentially participate in an intramolecular cyclization onto the cyano group under certain conditions, leading to the formation of a bicyclic product. The relative stereochemistry between the hydroxyl group and other substituents on the pyrrolidine ring will be a critical factor in determining the feasibility and outcome of such reactions.
| Feature of Hydroxyl Group | Influence on Reaction Mechanism and Selectivity |
| Hydrogen Bonding | Influences conformation and transition state energies, affecting stereoselectivity. |
| Nucleophilicity | Can participate in intramolecular and intermolecular reactions. |
| Directing Group | Can direct metal catalysts to specific sites, controlling regioselectivity. |
| Stereocenter | Its configuration can determine the stereochemical outcome of reactions. |
Stereochemical Control and Mechanistic Insights in Asymmetric Synthesis
The asymmetric synthesis of substituted pyrrolidines, including derivatives of this compound, often relies on achieving high levels of stereochemical control. Mechanistic studies in this area are pivotal for optimizing reaction conditions and designing more efficient and selective catalysts.
One key transformation for the synthesis of 3-hydroxypyrrolidine derivatives is the diastereoselective reduction of a corresponding β-enamino ester precursor. Research on a structurally related system, the acid-catalyzed reduction of a 4-carbethoxy-3-methylamino-2-oxo-5-phenyl-3-pyrroline using sodium cyanoborohydride (NaBH3CN), provides valuable mechanistic insights. This reaction yields multi-substituted pyrrolidine diastereomers with moderate diastereoselectivity. The proposed mechanism suggests that the reaction is initiated by the protonation of the enamine at the C-4 position, leading to the formation of an iminium intermediate. The subsequent hydride attack by the cyanoborohydride occurs from the less sterically hindered face of the molecule, away from the bulky phenyl group, to restore the nitrogen lone pair. This stereochemical outcome is dictated by the minimization of steric strain in the transition state, favoring the formation of the trans product with respect to the hydrogens at C-3 and C-4. analis.com.my
The diastereoselectivity of this reduction is influenced by the choice of reducing agent and reaction conditions. For instance, the use of sodium triacetoxyborohydride in acetic acid and catalytic hydrogenation have also been explored, with varying degrees of selectivity. analis.com.my The table below summarizes the diastereomeric ratio obtained in the reduction of a model β-enamino ester, highlighting the influence of the reaction conditions on the stereochemical outcome.
Further mechanistic understanding comes from computational studies, such as Density Functional Theory (DFT) calculations, which can elucidate the structures of transition states and intermediates, providing a theoretical basis for the observed stereoselectivities. These computational models help in predicting the most favorable reaction pathways and can guide the rational design of substrates and catalysts to enhance stereochemical control.
Tautomeric Equilibria in Related Pyrrolidinone Systems
Pyrrolidinone systems that are structurally related to the keto form of this compound (i.e., 1-cyano-3-oxopyrrolidine) can exist in tautomeric equilibrium. The position of this equilibrium between the keto and enol forms is influenced by various factors, including the substituents on the pyrrolidinone ring, the solvent, temperature, and concentration. The study of these equilibria is crucial as the different tautomers can exhibit distinct reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating keto-enol tautomerism. By analyzing the chemical shifts and integration of signals corresponding to the keto and enol forms, the equilibrium constant (Keq = [enol]/[keto]) can be determined. For instance, in 1,3-dicarbonyl compounds, which share features with the keto-enol system of 3-oxopyrrolidines, NMR studies have shown that factors like steric bulk, conjugation, and the presence of electron-withdrawing groups significantly affect the position of the equilibrium. walisongo.ac.id Electron-withdrawing groups, such as a cyano group, at the 1-position of the pyrrolidinone ring are expected to influence the acidity of the α-protons and thus the stability of the enol form.
Computational chemistry, particularly DFT calculations, complements experimental NMR studies by providing insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. These calculations can model the effects of different substituents and solvents on the tautomeric equilibrium. The table below illustrates the general influence of various factors on the keto-enol equilibrium in dicarbonyl compounds, which can be extrapolated to understand the behavior of related pyrrolidinone systems.
In the context of 1-cyano-3-oxopyrrolidine, the cyano group at the nitrogen atom would act as an electron-withdrawing group, potentially favoring the enol tautomer. Experimental and computational studies specifically targeting this system would be necessary to quantify the tautomeric ratio and understand the precise electronic effects of the N-cyano group on the stability of the keto and enol forms.
Advanced Characterization and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of 1-Cyano-3-pyrrolidinol, detailing the hydrogen and carbon environments and their connectivity.
¹H NMR Spectral Interpretation for Structural Elucidation
The ¹H NMR spectrum is instrumental in confirming the proton framework of the molecule. The chemical shifts are influenced by the electron-withdrawing cyano group and the electronegative hydroxyl group. While a dedicated spectrum for this compound is not publicly available, a detailed interpretation can be constructed based on the known spectra of its parent compound, 3-pyrrolidinol (B147423), and related structures. nih.govchemicalbook.com
The N-cyano group is expected to deshield the protons on the adjacent carbons (C2 and C5), causing their signals to appear at a lower field compared to unsubstituted pyrrolidine (B122466). The proton on C3, bearing the hydroxyl group, would also be shifted downfield.
Expected ¹H NMR Spectral Data for this compound:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| H3 (CH-OH) | ~4.4 - 4.6 | Multiplet (m) | This proton is attached to the carbon bearing the electronegative hydroxyl group. |
| H2, H5 (CH₂-N) | ~3.2 - 3.8 | Multiplet (m) | These protons are adjacent to the electron-withdrawing cyano group on the nitrogen atom, resulting in a downfield shift. oregonstate.edu |
| H4 (CH₂) | ~1.9 - 2.2 | Multiplet (m) | These protons are part of the pyrrolidine ring, adjacent to the CH-OH group. |
| OH | Variable | Broad Singlet (br s) | The chemical shift is dependent on solvent, concentration, and temperature. |
This table is predictive and based on data from analogous compounds like 3-pyrrolidinol. chemicalbook.comchemicalbook.com
¹³C NMR Analysis for Carbon Framework Characterization
The proton-decoupled ¹³C NMR spectrum provides a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment. libretexts.org The carbon atom of the nitrile group (C≡N) has a characteristic downfield shift, typically appearing in the 115-125 ppm range. oregonstate.educompoundchem.com The carbon atom attached to the hydroxyl group (C3) is also shifted downfield, while the carbons adjacent to the nitrogen (C2 and C5) are influenced by the cyano substituent. libretexts.org
Expected ¹³C NMR Spectral Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C≡N | ~117 - 122 | The characteristic signal for a nitrile carbon. oregonstate.edu |
| C3 (CH-OH) | ~68 - 72 | Carbon bearing the hydroxyl group. Its shift is influenced by the electronegative oxygen. |
| C2, C5 (CH₂-N) | ~48 - 55 | Carbons adjacent to the nitrogen atom. The cyano group influences their chemical shift. |
| C4 (CH₂) | ~34 - 38 | The remaining ring carbon, generally the most upfield signal. |
This table is predictive and based on established chemical shift ranges for relevant functional groups. oregonstate.educompoundchem.comspectrabase.com
Two-Dimensional NMR Techniques for Connectivity Assignments
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques map correlations between nuclei, providing a definitive picture of atomic connectivity. harvard.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal through-bond coupling between adjacent protons. libretexts.orgyoutube.com Key expected correlations would include cross-peaks between the H3 proton and the two H4 protons, as well as between the H4 protons and the H5 protons. This confirms the sequence of protons around the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton assignments from the ¹H NMR spectrum to the carbon assignments from the ¹³C NMR spectrum (e.g., H3 to C3, H4 protons to C4, etc.).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including IR and Raman, are essential for identifying the functional groups present in this compound.
Vibrational Mode Assignment and Functional Group Identification
The IR and Raman spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. The key functional groups—hydroxyl (O-H), nitrile (C≡N), and amine C-N—each produce distinct and identifiable signals. lumenlearning.com
Hydroxyl (O-H) Stretch: A strong and broad absorption band is expected in the region of 3200-3550 cm⁻¹ in the IR spectrum, which is characteristic of a hydrogen-bonded alcohol O-H stretching vibration. vscht.czlibretexts.org
Nitrile (C≡N) Stretch: The nitrile group gives rise to a sharp, medium-to-strong intensity peak in the 2220-2260 cm⁻¹ range. spectroscopyonline.comucla.edu This absorption is highly characteristic and a clear indicator of the cyano functionality. libretexts.org The corresponding Raman signal for the C≡N stretch is also typically strong and sharp. researchgate.netresearchgate.net
C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the pyrrolidine ring are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. lumenlearning.compressbooks.pub
C-O Stretch: A C-O stretching vibration for the secondary alcohol is expected to appear in the 1050-1260 cm⁻¹ region of the fingerprint part of the spectrum. vscht.cz
Characteristic Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Notes |
|---|---|---|---|
| O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad | Characteristic of the alcohol functional group. libretexts.org |
| C-H stretch (alkane) | 2850 - 2960 | Medium to Strong | Associated with the CH and CH₂ groups of the pyrrolidine ring. pressbooks.pub |
| C≡N stretch (nitrile) | 2220 - 2260 | Medium, Sharp | A highly diagnostic peak for the cyano group. spectroscopyonline.comucla.edu |
| C-O stretch (alcohol) | 1050 - 1260 | Medium to Strong | Located in the fingerprint region. vscht.cz |
Conformational Analysis using Vibrational Spectroscopy
The pyrrolidine ring is not planar and exists in puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The position of the substituents can be either pseudo-axial or pseudo-equatorial. For this compound, the orientation of the hydroxyl group at the C3 position is of particular interest.
Vibrational spectroscopy can provide insights into the preferred conformation. The precise frequency of certain vibrational modes, such as the C-O stretch, can be sensitive to the conformational state of the molecule. Theoretical calculations combined with experimental IR and Raman data can help distinguish between different low-energy conformers. iu.edu.sa For example, intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom or the cyano group could favor a specific conformer, which would be reflected by shifts in the O-H and C≡N stretching frequencies. While specific studies on this compound are not prevalent, analysis of related substituted pyrrolidines suggests that such conformational preferences are significant and can be probed using these spectroscopic methods. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy, also known as electronic spectroscopy, provides insights into the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of this compound is dictated by its chromophores—the parts of the molecule that absorb light. The primary chromophores in this compound are the cyano group (C≡N) and the atoms with non-bonding electrons (lone pairs), namely the nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group.
The absorption of UV energy promotes electrons from a ground electronic state to a higher energy excited state. The main electronic transitions possible for this compound include:
π → π* transitions: These involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. The cyano group, with its triple bond, contains π electrons and is therefore expected to exhibit a π → π* transition. uzh.chelte.hu This is typically a high-energy transition, resulting in a strong absorption band in the far-UV region (below 200 nm). slideshare.net
n → π* transitions: This transition involves moving an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or oxygen atoms, to a π* anti-bonding orbital of the cyano group. uzh.chelte.hu These transitions are generally of lower energy (occur at longer wavelengths) compared to π → π* transitions within the same chromophore, but they are also less probable, leading to weaker absorption bands. uzh.ch
n → σ* and σ → σ* transitions: Saturated compounds with atoms containing lone pairs can exhibit n → σ* transitions. uzh.ch Additionally, all single bonds (C-C, C-H, C-N, C-O) can undergo high-energy σ → σ* transitions. libretexts.org These typically occur at very short wavelengths in the vacuum UV region (<200 nm) and are often not observed in standard UV-Vis spectroscopy. slideshare.net
The specific wavelengths (λmax) and intensities (molar absorptivity, ε) of these absorptions provide a characteristic fingerprint of the molecule's electronic structure. elte.hu
| Electronic Transition | Associated Chromophore | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| σ → σ | C-C, C-H, C-N, C-O | Far UV (<200 nm) | Strong |
| n → σ | N-H, O-H | Far UV (~200 nm) | Weak-Medium |
| π → π | C≡N | Far UV (<200 nm) | Strong |
| n → π | C≡N, N:, O: | Near UV (200-400 nm) | Weak |
While this compound itself is not expected to be highly luminescent, its structural motifs are relevant to the design of advanced fluorescent materials. Certain organic molecules, particularly those containing cyano groups, can be engineered to exhibit unique photophysical phenomena known as Aggregation-Induced Emission (AIE) and Dual-State Emission (DSE). researchgate.netnih.gov
Aggregation-Induced Emission (AIE): This phenomenon, first described in 2001, occurs when molecules that are non-emissive or weakly fluorescent in dilute solutions become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.netnih.gov The mechanism often involves the restriction of intramolecular motions (such as rotations) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel, leading to enhanced fluorescence. nih.gov The introduction of cyano groups is a common strategy in the design of AIE-active molecules (AIEgens). researchgate.netrsc.org
Dual-State Emission (DSE): DSE refers to the property of compounds that are strongly fluorescent in both dilute solution and the solid state. nih.govnih.gov Achieving DSE is challenging, as many traditional fluorophores that are emissive in solution suffer from aggregation-caused quenching (ACQ) in the solid state. nih.gov The design of DSE luminogens (DSEgens) often involves creating a delicate balance to prevent strong π-π stacking in the solid state while maintaining a rigid conformation. nih.gov Fluorination of naphthalimide-cyanostilbene derivatives is one strategy that has been used to create DSEgens. nih.gov
Derivatives of this compound could potentially be designed to exhibit these properties by incorporating them into larger, sterically hindered molecular architectures, such as those based on tetraphenylethylene or cyanostilbene, where the cyano group can play a key role in the electronic and photophysical behavior. rsc.orgresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₅H₈N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.
Molecular Formula Confirmation: The calculated exact mass of this compound is 112.0637 u. HRMS can measure this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.
Fragmentation Analysis: In addition to molecular ion detection, MS provides structural information through fragmentation patterns. Using techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can be broken into smaller, characteristic fragment ions. For pyrrolidine-containing compounds, fragmentation is often dominated by α-cleavage at the nitrogen atom, leading to the formation of a stable iminium ion. nih.gov
A plausible fragmentation pathway for this compound could involve:
Loss of the hydroxyl group (-OH) as water (H₂O) after protonation.
Loss of the cyano group (-CN).
Cleavage of the pyrrolidine ring.
| m/z (Mass/Charge) | Plausible Fragment Identity | Description |
|---|---|---|
| 113.0715 | [M+H]⁺ | Protonated molecular ion |
| 95.0609 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |
| 86.0762 | [M - CN]⁺ | Loss of the cyano radical |
| 70.0657 | [C₄H₈N]⁺ | α-cleavage product (pyrrolidinium-type fragment) |
X-ray Diffraction for Solid-State Structural Determination
X-ray diffraction (XRD) on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. If this compound can be grown as a suitable single crystal, XRD analysis would provide definitive structural information. mdpi.com
The analysis of the diffraction pattern allows for the determination of:
Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice. For example, related cyano- and pyrrolidine-containing compounds have been found to crystallize in monoclinic or orthorhombic systems. researchgate.netnih.gov
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates: The precise position (x, y, z) of every atom within the unit cell.
Bond Lengths, Bond Angles, and Torsion Angles: Provides exact geometric parameters of the molecule.
Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, including crucial details about hydrogen bonding (e.g., between the hydroxyl group and the nitrogen atoms) and other non-covalent interactions that stabilize the structure. nih.gov
Even without a single crystal, Powder X-ray Diffraction (PXRD) can be used to obtain a characteristic fingerprint of the crystalline material, which is useful for identifying different polymorphic forms and assessing sample purity. researchgate.net
| Parameter | Information Provided |
|---|---|
| Crystal System/Space Group | Symmetry of the crystal lattice |
| Unit Cell Parameters | Dimensions of the repeating lattice unit |
| Atomic Positions | 3D coordinates of each atom |
| Molecular Geometry | Precise bond lengths and angles |
| Crystal Packing | Arrangement of molecules and intermolecular forces (e.g., hydrogen bonds) |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC-MS)
Chromatographic methods are essential for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of polar, non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the purity of a sample. In a typical reversed-phase HPLC method, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used to elute the components. Compounds are separated based on their relative polarity; more polar compounds elute earlier, while less polar compounds are retained longer on the column. A UV detector can be used to quantify the compound of interest and any impurities based on their absorbance.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. researchgate.net As components elute from the HPLC column, they are introduced directly into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak (confirming it is this compound) and any impurity peaks. LC-MS/MS can provide even more definitive identification by generating fragmentation spectra for each separated component. nih.govnih.gov This technique is invaluable for both purity assessment and the quantitative analysis of the compound in complex matrices. nih.gov
| Technique | Primary Application | Key Information Obtained |
|---|---|---|
| HPLC | Purity Assessment & Quantification | Retention time, peak area (% purity) |
| LC-MS | Separation & Identification | Retention time, % purity, molecular weight of each component |
| LC-MS/MS | Structural Confirmation | Retention time, molecular weight, and characteristic fragmentation pattern |
Computational Chemistry and Theoretical Studies on 1 Cyano 3 Pyrrolidinol Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict a variety of molecular properties. However, specific DFT calculations for 1-Cyano-3-pyrrolidinol are not available in the current body of scientific literature.
Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms and the relative stability of different conformers are fundamental properties that dictate a molecule's behavior. Geometry optimization and conformational analysis, typically performed using DFT, would provide crucial insights into the preferred spatial structure of this compound. Such studies would identify the most stable conformers and the energy barriers between them. At present, there are no published studies detailing these aspects for this compound.
Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)
Analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is essential for understanding a molecule's reactivity and electronic properties. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity. Detailed analysis of the molecular orbitals would reveal the distribution of electron density and identify sites susceptible to electrophilic or nucleophilic attack. For this compound, such electronic structure analyses have not been reported.
Vibrational Frequency Calculations and Spectroscopic Correlation
Computational vibrational analysis is a valuable tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can correlate theoretical spectra with experimental data to confirm molecular structures. This type of analysis for this compound has not been documented in the literature.
Reaction Pathway Energetics and Transition State Characterization
Understanding the mechanisms of chemical reactions involving this compound would require the characterization of reaction pathways, including the identification of transition states and the calculation of activation energies. DFT is a common method for exploring these reaction coordinates. However, no studies on the reaction energetics or transition state characterization of this compound have been published.
Ab Initio Methods for High-Level Energetic Calculations
Ab initio methods are computational chemistry methods based on quantum mechanics that are not based on any experimental data. These high-level calculations can provide very accurate energetic information. While these methods are powerful, their application to this compound has not been reported in the scientific literature.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the properties of molecules in their electronically excited states, which is crucial for understanding their response to light and predicting their UV-Vis and circular dichroism spectra. There are currently no published TD-DFT studies on this compound to elucidate its excited-state behavior.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics of this compound Systems
As of the latest available research, specific molecular dynamics (MD) simulation studies focusing exclusively on this compound for the purpose of conformational sampling and dynamics are not extensively documented in publicly accessible scientific literature. While computational methods, including MD simulations, are widely applied in drug discovery and materials science to understand the behavior of molecules, dedicated studies on this particular compound are not readily found. nih.govfrontiersin.org
MD simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules, providing detailed information on the conformational landscape and dynamic behavior of a system over time. frontiersin.org For a molecule like this compound, such simulations could offer valuable insights into its flexibility, preferred three-dimensional structures (conformers), and the energy barriers between different conformational states. This information is crucial for understanding its interaction with biological targets or its properties in various environments.
In typical MD studies of similar small molecules or derivatives, researchers would analyze several parameters to characterize the compound's dynamics. These often include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. A stable system generally shows convergence of the RMSD to a plateau. researchgate.netmdpi.com
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. Higher RMSF values indicate greater movement of specific atoms or functional groups. researchgate.netmdpi.com
Dihedral Angle Analysis: To explore the rotation around specific bonds and identify the most populated conformational states. For this compound, the puckering of the pyrrolidine (B122466) ring and the orientation of the cyano and hydroxyl groups would be of particular interest.
Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with its solvent environment, which is crucial for predicting its solubility and transport properties. researchgate.net
Although direct data for this compound is unavailable, studies on related pyrrolidine derivatives have successfully employed MD simulations to investigate their binding modes to biological targets and to rationalize structure-activity relationships. nih.govnih.govnih.gov For instance, simulations have been used to confirm the stability of pyrrolidine-2,3-dione (B1313883) derivatives within the ATP-binding site of the Cdk5/p25 complex, a target in Alzheimer's disease research. nih.gov In such studies, the stability of the ligand-protein complex is often monitored over simulation times ranging from nanoseconds to microseconds. nih.govmdpi.com
The conformational analysis of substituted cyclic systems, like the pyrrolidine ring in this compound, is a key aspect that MD simulations can elucidate. The puckering of five-membered rings is a well-known phenomenon, and the substituents play a critical role in determining the preferred envelope or twist conformations. Theoretical studies on other substituted alkanes and cyclic systems have demonstrated the profound impact of functional groups on the conformational profiles. nih.gov
Given the absence of specific research on this compound, the following table is a hypothetical representation of the kind of data that a molecular dynamics study could generate for its conformational states. Note: This data is illustrative and not based on actual experimental or computational results for this compound.
| Dihedral Angle (Degrees) | Conformation Population (%) | Potential Energy (kcal/mol) |
| C2-N1-C5-C4 | ||
| 20.5 | 45 | -2.5 |
| -18.3 | 35 | -2.1 |
| 0.0 | 15 | -1.0 |
| 35.8 | 5 | 0.5 |
| N1-C2-C3-C4 | ||
| -35.1 | 50 | -3.0 |
| 33.7 | 40 | -2.8 |
| 0.0 | 10 | -1.2 |
Derivatization and Functionalization of 1 Cyano 3 Pyrrolidinol
Modification at the N1-Cyano Group
The N-cyano group, also known as a cyanamide, is a unique functional group that can undergo several transformations. These modifications can involve reactions of the nitrile moiety itself or the cleavage and replacement of the entire cyano group to install other N-substituents.
The carbon-nitrogen triple bond of the cyano group is susceptible to nucleophilic attack, allowing for its conversion into other important nitrogen-containing functional groups such as amides, carboxylic acids, and amines.
Hydrolysis to Amide and Carboxylic Acid The hydrolysis of nitriles is a common method for preparing amides and carboxylic acids. This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid and heat, the nitrile group of 1-cyano-3-pyrrolidinol can be hydrolyzed. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack by water. The initial product is a protonated amide, which upon further hydrolysis, yields a carboxylic acid (in this case, leading to the cleavage of the N-C bond and formation of 3-hydroxypyrrolidine and carbonic acid derivatives) or can be controlled to isolate the corresponding N-carbamoyl derivative (urea).
Base-Catalyzed Hydrolysis: Alternatively, treatment with an aqueous base like sodium hydroxide followed by an acidic workup can achieve the same transformation. The strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. The reaction initially forms an imidic acid tautomer, which rearranges to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and the de-cyanated pyrrolidine (B122466).
Reduction to Amine The nitrile group can be reduced to a primary amine, which in the context of this compound, would result in the formation of 1-(aminomethyl)-3-pyrrolidinol. This conversion is typically achieved using powerful reducing agents.
Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. An aqueous workup is required to protonate the intermediate to yield the final amine product. Other borane-based reagents can also be employed for this transformation.
The following table summarizes these key reactions of the nitrile group.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Acidic Hydrolysis | Dilute H₂SO₄ or HCl, Heat | N-Carbamoyl or Pyrrolidine |
| Basic Hydrolysis | 1. NaOH (aq), Heat; 2. H₃O⁺ | Pyrrolidine |
| Reduction | 1. LiAlH₄ in THF/Ether; 2. H₂O | 1-(Aminomethyl)pyrrolidine |
Modification at the N1 position often involves the complete removal of the cyano group and its replacement with other substituents, such as the commonly used tert-butoxycarbonyl (Boc) protecting group.
Cleavage of the N-Cyano Group (Decyanation) The von Braun reaction is a classical method for the N-dealkylation of tertiary amines using cyanogen bromide (BrCN). wikipedia.orgresearchgate.netorganicreactions.org In a related fashion, the N-cyano bond in N-cyanopyrrolidines can be cleaved. This process typically involves a two-step sequence where the tertiary amine first reacts with BrCN to form a quaternary cyanoammonium salt. Subsequent nucleophilic attack by the bromide ion can lead to ring-opening or dealkylation. wikipedia.orgresearchgate.net For this compound, cleavage would yield the secondary amine, 3-hydroxypyrrolidine, which is a versatile intermediate for further functionalization. Reductive cleavage of N-acyl pyrrolidines has also been achieved using photoredox and Lewis acid catalysis, suggesting modern avenues for N-substituent removal. chemrxiv.orgnih.govbohrium.comacs.org
Introduction of N-Boc Group Once the parent 3-hydroxypyrrolidine is obtained via decyanation, the secondary amine is readily available for derivatization. A common and crucial modification is the introduction of a Boc protecting group. This is typically achieved by reacting 3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate. The Boc group is valued for its stability under a wide range of conditions and its straightforward removal under mild acidic conditions (e.g., trifluoroacetic acid). This allows for the selective manipulation of other functional groups within the molecule.
The process can be summarized as follows:
Decyanation: this compound → 3-Hydroxypyrrolidine
N-Protection: 3-Hydroxypyrrolidine + Boc₂O → 1-Boc-3-hydroxypyrrolidine
This N-Boc protected intermediate is a key building block for more complex syntheses.
Modification at the C3-Hydroxyl Group
The secondary alcohol at the C3 position is a versatile handle for a variety of functionalization reactions, including esterification, etherification, oxidation, and substitution.
Esterification The hydroxyl group of this compound can be converted to an ester by reacting it with a carboxylic acid, acid chloride, or acid anhydride. Standard esterification conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) for carboxylic acids or a base like pyridine for acid chlorides, are applicable. These reactions introduce an acyl group, modifying the steric and electronic properties of the molecule.
Etherification Formation of an ether at the C3 position can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This reaction attaches an alkyl or aryl group to the C3 oxygen.
| Reaction Type | Typical Reagents | Product Functional Group |
| Esterification | R-COOH, DCC; or R-COCl, Pyridine | Ester (R-COO-) |
| Etherification | 1. NaH; 2. R-Br or R-I | Ether (R-O-) |
The secondary hydroxyl group at the C3 position can be oxidized to a ketone, yielding the corresponding 1-cyano-3-pyrrolidinone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired reaction conditions and the presence of other sensitive functional groups. libretexts.orgyoutube.comchemistryviews.orgchemistrysteps.commasterorganicchemistry.com
Common reagents for the oxidation of secondary alcohols include:
Chromium-based reagents: Jones reagent (CrO₃ in H₂SO₄/acetone) and pyridinium chlorochromate (PCC) are effective but generate toxic chromium waste. libretexts.orgyoutube.commasterorganicchemistry.com
DMSO-based reagents: The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a mild and widely used method. youtube.comchemistryviews.org
Hypervalent iodine reagents: The Dess-Martin periodinane (DMP) is another mild and highly selective reagent that allows for oxidation under neutral conditions at room temperature. youtube.comchemistryviews.orgchemicalbook.com
The resulting 1-cyano-3-pyrrolidinone is a valuable intermediate, as the ketone functionality can undergo further reactions such as reductive amination or additions of organometallic reagents.
| Oxidizing Agent | Common Name/Type | Conditions |
| CrO₃ / H₂SO₄, acetone | Jones Oxidation | Strong acid, aqueous |
| Pyridinium Chlorochromate | PCC | Anhydrous, mild |
| (COCl)₂ / DMSO, Et₃N | Swern Oxidation | Anhydrous, low temp. |
| Dess-Martin Periodinane | DMP | Anhydrous, neutral, RT |
The hydroxyl group is a poor leaving group and must be converted into a better one to facilitate nucleophilic substitution reactions at the C3 position. youtube.comyoutube.comlibretexts.org
Activation of the Hydroxyl Group The most common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). youtube.comyoutube.com This is achieved by reacting this compound with the corresponding sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine. These sulfonate groups are excellent leaving groups due to the stability of the resulting sulfonate anion.
Nucleophilic Displacement Once the hydroxyl group has been activated, the C3 position becomes susceptible to attack by a wide range of nucleophiles in an Sₙ2 reaction. This allows for the introduction of various functionalities with inversion of stereochemistry if the C3 carbon is a chiral center.
The two-step sequence is as follows:
Activation: R-OH + TsCl/Pyridine → R-OTs
Substitution: R-OTs + Nu⁻ → R-Nu
| Activating Agent | Leaving Group | Example Nucleophiles (Nu⁻) | Resulting C3-Substituent |
| Tosyl Chloride (TsCl) | Tosylate (-OTs) | N₃⁻, CN⁻, RS⁻, R₂N⁻ | Azide, Nitrile, Thioether, Amine |
| Mesyl Chloride (MsCl) | Mesylate (-OMs) | F⁻, Br⁻, I⁻ | Halides |
This approach provides a powerful method for installing diverse functional groups at the C3 position, significantly expanding the synthetic utility of the this compound scaffold.
Ring Substitutions and Fused Ring Systems
The pyrrolidine ring of this compound is amenable to further substitution, and its functional groups can participate in cyclization reactions to form annulated and fused heterocyclic scaffolds. These modifications are crucial for expanding the chemical space accessible from this chiral building block.
Introduction of Additional Substituents on the Pyrrolidine Ring
The introduction of additional substituents onto the pyrrolidine ring of this compound can be achieved through various synthetic strategies, targeting the carbon atoms of the ring or the existing hydroxyl group. While specific examples directly modifying this compound are not extensively documented in publicly available research, the reactivity of the parent pyrrolidine ring and its derivatives suggests several potential pathways for functionalization.
The hydroxyl group at the 3-position is a prime site for modification. It can be oxidized to a ketone, yielding a 1-cyano-3-pyrrolidinone intermediate. smolecule.com This ketone functionality then provides a handle for a variety of subsequent reactions, such as alpha-halogenation or aldol condensations, to introduce substituents at the C2 or C4 positions. Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions, thereby introducing a wide range of functional groups at the C3 position with inversion of stereochemistry if a chiral starting material is used.
Another approach to ring substitution involves the deprotonation of the carbon atoms alpha to the cyano group, if the nitrogen is appropriately protected, or at other positions on the ring, followed by reaction with electrophiles. However, the reactivity of the N-cyano group can influence such reactions.
Synthesis of Annulated and Fused Heterocyclic Scaffolds
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic or otherwise reactive cyano group, makes it a suitable precursor for the synthesis of annulated and fused heterocyclic scaffolds. These complex structures are of significant interest in medicinal chemistry due to their diverse biological activities.
One potential strategy for forming a fused ring system involves the intramolecular cyclization of a derivative of this compound. For instance, the hydroxyl group could be converted to an amino group, which could then react with the cyano group to form a fused aminopyrimidine ring. Alternatively, the cyano group can be reduced to an aminomethyl group, which, along with the hydroxyl group, can participate in condensation reactions with bifunctional reagents to construct fused rings.
While specific examples starting from this compound are not readily found in the literature, the synthesis of fused pyrrolidine heterocycles is a well-established area of organic chemistry. ibmmpeptide.com For example, 1,3-dipolar cycloaddition reactions are a common method for constructing five-membered heterocyclic rings fused to a pyrrolidine core. ibmmpeptide.com In a hypothetical scenario, a derivative of this compound could be elaborated to contain a 1,3-dipole or a dipolarophile, which could then undergo an intramolecular cycloaddition to yield a fused bicyclic system. The synthesis of various fused heterocycles, such as pyrrolo[1,2-a]quinolines and pyrrolo[2,1-a]isoquinolines, often involves the cycloaddition of ylides to activated alkenes, demonstrating a general strategy that could potentially be adapted for this compound derivatives.
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
The utility of this compound as a synthetic intermediate stems from its chirality and the orthogonal reactivity of its functional groups. These features allow for its incorporation into larger, more complex molecules, including those with significant biological activity.
Precursors for Bioactive Molecule Synthesis (general structural aspects)
Pyrrolidine rings are a common motif in a vast array of bioactive molecules and natural products. nih.gov The 3-hydroxypyrrolidine substructure, in particular, is a key component of several pharmaceutical agents. For instance, (S)-3-hydroxypyrrolidine is a crucial intermediate in the synthesis of drugs like darifenacin, used for treating overactive bladder, and barnidipine, an antihypertensive medication. google.com
The introduction of a cyano group at the 1-position, as in this compound, modifies the electronic properties and reactivity of the nitrogen atom. This can be a desirable feature in the design of new synthetic routes. The cyano group can be retained in the final molecule, where it may contribute to binding with biological targets, or it can be transformed into other functional groups, such as an amine or a carboxylic acid, at a later stage of the synthesis.
While direct examples of bioactive molecules synthesized from this compound are not prevalent in the literature, the structural motif is closely related to intermediates used in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used for the treatment of type 2 diabetes. For example, the synthesis of Vildagliptin involves a key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which highlights the importance of cyanopyrrolidine derivatives in medicinal chemistry.
Chiral Building Blocks for Stereoselective Synthesis
Chiral N-protected 3-hydroxypyrrolidines are recognized as valuable building blocks in stereoselective synthesis. nih.gov The enantiomerically pure forms of these compounds provide a scaffold with a defined stereocenter, which is crucial for the synthesis of single-enantiomer drugs. The stereochemistry of drug molecules is of utmost importance as different enantiomers can have vastly different pharmacological and toxicological profiles.
The synthesis of enantiopure (S)-3-hydroxypyrrolidine often starts from readily available chiral precursors like (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, which can be converted to the (S)-enantiomer via a Mitsunobu reaction with subsequent hydrolysis. google.com This N-Boc protected (S)-3-hydroxypyrrolidine can then be N-cyanated to produce (S)-1-Cyano-3-pyrrolidinol.
Applications in Advanced Chemical and Material Science Research
Design and Synthesis of Functional Molecular Architectures
The design and synthesis of complex molecular architectures with specific functions is a cornerstone of modern chemistry. The principles of self-assembly and coordination chemistry are paramount in constructing these supramolecular structures.
Self-assembly is the autonomous organization of components into structurally well-defined aggregates, driven by non-covalent interactions. supramolecularevans.com Supramolecular chemistry, the "chemistry beyond the molecule," explores these interactions, which include hydrogen bonding, π-π stacking, and electrostatic forces. supramolecularevans.com The structure of 1-Cyano-3-pyrrolidinol contains both a hydrogen bond donor (the hydroxyl group and the N-H of the pyrrolidine (B122466) ring) and a hydrogen bond acceptor (the nitrogen atom of the cyano group and the oxygen of the hydroxyl group).
These features allow it to participate in the formation of complex, self-assembled structures. For instance, the hydrogen bonding capabilities can lead to the formation of one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. The interplay between the different functional groups can be tuned to control the final supramolecular architecture. In biological systems, for example, the specific hydrogen bonding between purine and pyrimidine bases is responsible for the formation of the DNA double helix. vt.edu Similarly, derivatives of this compound could be designed to form predictable supramolecular polymers through specific, directional interactions.
The cyano group of this compound is an excellent ligand for a wide range of metal ions. The nitrogen atom of the nitrile possesses a lone pair of electrons that can coordinate to a metal center, acting as a bridge between metal ions to form coordination polymers or metal-organic frameworks (MOFs).
Research into related pyrrolidinium-based cyanides has revealed the formation of novel three-dimensional, cyano-bridged compounds. acs.orgnih.gov For example, compounds with the general formula Pyr2KM(CN)6 (where Pyr = pyrrolidinium, M = Co, Fe) have been synthesized and characterized. acs.orgnih.gov These materials exhibit an unprecedented architecture with the pyrrolidinium cations occupying voids within the inorganic framework. acs.orgnih.gov The structure is stabilized by hydrogen bonds between the pyrrolidinium cations and the nitrogen atoms of the cyanide ligands. acs.org
The coordination of cyano-pyrrolidine type ligands can lead to materials with interesting properties. The aforementioned pyrrolidinium-based cyano-bridged compounds show reversible phase transitions at elevated temperatures, associated with a change in symmetry and a significant disordering of the organic cations. acs.orgnih.gov This behavior leads to switchable dielectric properties, making them potential candidates for advanced electronic materials. nih.gov The ability of the cyano group to coordinate with metal atoms in different geometries, such as threefold or fourfold nodes, allows for the construction of varied network topologies. nih.gov
Table 1: Crystallographic Data for Pyrrolidinium-Based Cyano-Bridged Compounds at Room Temperature
| Parameter | Pyr2KCo(CN)6 | Pyr2KFe(CN)6 |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Architecture | 3D cyano-bridged framework | 3D cyano-bridged framework |
| Guest Molecule | Pyrrolidinium (Pyr+) | Pyrrolidinium (Pyr+) |
| Key Interactions | N–H···N Hydrogen Bonds | N–H···N Hydrogen Bonds |
Data sourced from Inorganic Chemistry. acs.org
Advanced Catalysis and Reaction Development
The pyrrolidine scaffold is a privileged motif in asymmetric catalysis. The chirality and conformational rigidity of the five-membered ring have been exploited in the development of highly effective organocatalysts and ligands for metal-catalyzed reactions.
While this compound itself is not a widely reported organocatalyst, its derivatives hold significant potential. The pyrrolidine ring is central to the mechanism of many powerful organocatalytic transformations, often proceeding through enamine or iminium ion intermediates. nih.gov Proline and its derivatives are among the most successful organocatalysts.
The synthesis of novel pyrrolidine-based organocatalysts often involves the modification of the pyrrolidine ring to tune its steric and electronic properties. For example, starting from proline, a cyano derivative can be synthesized and subsequently converted into more complex organocatalysts. nih.gov New pyrrolidine-based catalysts have been shown to be effective in key organic reactions, such as the Michael addition of aldehydes to nitroolefins, achieving high yields and enantioselectivities. nih.gov By modifying the this compound core, for instance by converting the cyano group into other functionalities or by attaching bulky groups to the nitrogen atom, new classes of organocatalysts could be developed for a variety of asymmetric transformations.
Table 2: Performance of Pyrrolidine-Based Organocatalysts in the Michael Addition of 3-Phenylpropionaldehyde to trans-β-Nitrostyrene
| Organocatalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn, %) |
|---|---|---|---|
| OC1 | 99 | 70:30 | 68 |
| OC2 | 98 | 72:28 | 68 |
| OC3 | 95 | 78:22 | 68 |
| OC4 | 98 | 75:25 | 67 |
This table presents data for representative pyrrolidine-based organocatalysts (not this compound itself) to illustrate the potential of the scaffold. Data sourced from Beilstein Journal of Organic Chemistry. nih.gov
The design of ancillary ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. researchgate.net Ligands can modulate the steric and electronic environment of the metal center, thereby influencing the outcome of a catalytic cycle. researchgate.net The this compound scaffold possesses multiple potential coordination sites—the nitrogen of the pyrrolidine ring, the oxygen of the hydroxyl group, and the nitrogen of the cyano group—making it an attractive candidate for the development of novel ligands.
By derivatizing these functional groups, multidentate ligands can be synthesized that chelate to a metal center, creating a well-defined and chiral coordination sphere. For example, the hydroxyl group could be converted into a phosphine or an ether, and the pyrrolidine nitrogen could be functionalized with various substituents. The design of such ligands could enable new metal-catalyzed reactions or improve the efficiency and selectivity of existing ones. The development of ligands that can adapt their coordination mode during a catalytic cycle, known as structurally-responsive ligands, is a particularly promising area of research. researchgate.net The conformational flexibility of the pyrrolidine ring in this compound could potentially be exploited in the design of such dynamic ligands.
Environmental Applications (e.g., chemosensors, probes, if derivatives function as such)
The development of chemical sensors for the detection of environmentally relevant species is a field of growing importance. The ability of the cyano group to coordinate with metal ions suggests that derivatives of this compound could be developed as chemosensors. For instance, a derivative could be synthesized that incorporates a fluorophore. Upon coordination of a specific metal ion to the cyano-pyrrolidine moiety, a change in the fluorescence properties (e.g., enhancement or quenching) could be observed, allowing for the sensitive and selective detection of that ion.
Furthermore, the porous structures of coordination polymers and MOFs constructed from cyano-containing ligands can be used for the capture and storage of small molecules or as sensors. The vapochromic behavior of some copper-cyanoaurate polymers, which exhibit reversible color changes upon exposure to solvent vapors, demonstrates the potential of cyano-bridged frameworks in sensing applications. researchgate.net By incorporating the this compound motif into such frameworks, it may be possible to design materials that can selectively adsorb and detect environmental pollutants.
Future Research Directions and Unexplored Potential
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry is increasingly driven by the principles of green and sustainable chemistry. Future research on 1-Cyano-3-pyrrolidinol should prioritize the development of eco-friendly synthetic protocols that improve efficiency, reduce waste, and utilize renewable resources.
Key areas for exploration include:
Catalytic Strategies: Moving beyond stoichiometric reagents, the focus will be on developing catalytic asymmetric syntheses to control the stereochemistry at the 3-position. This includes exploring organocatalysis, which has revolutionized asymmetric synthesis by providing a powerful alternative to enzymatic and organometallic catalysis. scielo.br
One-Pot and Multicomponent Reactions: Designing one-pot and multicomponent reactions (MCRs) can significantly increase synthetic efficiency by minimizing intermediate purification steps, saving time, and reducing solvent waste. nih.gov Computational algorithms are emerging as powerful tools for the autonomous discovery of novel MCRs, a strategy that could be applied to generate this compound and its derivatives from simple starting materials. nih.gov
Sustainable Reaction Media: There is a strong need to replace traditional organic solvents with greener alternatives. Research into water-driven procedures, similar to those developed for other nitrogen-containing heterocycles, could offer a sustainable pathway for the synthesis of this compound. rsc.org
Reusable Catalysts: The development of heterogeneous catalysts, such as reusable nanocrystals, offers a pathway to more sustainable and economical synthetic processes. rsc.org Such catalysts can be recovered and reused multiple times, significantly reducing waste and cost. rsc.org
Table 1: Comparison of Synthetic Approaches for Pyrrolidine (B122466) Synthesis
| Approach | Traditional Methods | Future Sustainable Methods |
| Reagents | Often require stoichiometric amounts of chiral auxiliaries or resolving agents. | Utilize catalytic amounts of organocatalysts, enzymes, or metal catalysts. |
| Solvents | Typically rely on volatile and often hazardous organic solvents. | Employ water, supercritical fluids, or biodegradable solvents. |
| Efficiency | Multi-step syntheses with purification at each stage. | One-pot reactions and multicomponent reactions to improve atom economy. nih.gov |
| Catalyst | Homogeneous catalysts that are difficult to recover. | Heterogeneous, reusable catalysts to minimize waste. rsc.org |
Exploration of New Chemical Transformations
The unique arrangement of functional groups in this compound provides a platform for a wide range of chemical modifications. Future research should systematically explore the reactivity of the nitrile, hydroxyl, and amine functionalities to generate novel derivatives with diverse properties.
Potential avenues for investigation include:
Nitrile Group Modifications: The cyano group can be transformed into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, each opening up new avenues for biological and material applications.
Hydroxyl Group Derivatization: The secondary alcohol can be a handle for introducing new molecular fragments through esterification, etherification, or substitution reactions, allowing for the fine-tuning of the molecule's physicochemical properties.
[3+2] Cycloaddition Reactions: The pyrrolidine ring itself can be constructed or modified via [3+2] cycloaddition reactions, a powerful tool for creating five-membered rings. nih.govresearchgate.net Research into the reaction of azomethine ylides with nitrile-containing dipolarophiles could lead to novel and complex pyrrolidine scaffolds. nih.gov
Reactions at the Carbonyl Group (of related precursors): Inspired by work on related 4-cyano-pyrrolidin-3-ones, the exploration of reactions like the Wittig reaction or additions of organophosphorus reagents could be applied to precursors of this compound to generate diverse alkene and enamine derivatives. ekb.eg
Deeper Mechanistic Understanding Through Advanced Computational and Experimental Methods
A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The collaboration between experimentalists and computational theorists is a growing trend that provides deep insights into complex reaction pathways. nih.gov
Future mechanistic studies on reactions involving this compound should leverage:
Advanced Computational Techniques: Computational chemistry offers powerful tools to investigate reaction mechanisms, predict outcomes, and rationalize selectivity. mdpi.com Techniques such as the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) can reveal the origins of reaction barriers and selectivity by dissecting the transition state into contributions from steric and electronic effects. scielo.br
Explicit Solvent Models: While many computational studies use implicit solvent models, explicitly including solvent molecules can provide crucial insights into reaction pathways, especially where the solvent participates directly in the mechanism, such as in proton transfer steps. scielo.br
Unified Reaction Valley Approach (URVA): This method analyzes the reaction path to describe the mechanism in terms of reaction phases, revealing the sequence of bond breaking and forming events and identifying the electronic factors that control the reaction. smu.edu
In-situ Spectroscopic Analysis: Combining computational predictions with advanced experimental techniques like in-situ IR and NMR spectroscopy can help identify and characterize transient intermediates, providing a more complete picture of the reaction mechanism.
Table 2: Computational Methods for Mechanistic Elucidation
| Method | Information Provided | Relevance to this compound |
| Density Functional Theory (DFT) | Calculates reaction energy profiles, transition state geometries, and activation energies. scielo.br | Predicts the feasibility and selectivity of new reactions involving the compound. |
| Activation Strain Model (ASM) | Decomposes the activation energy into strain and interaction energy components. scielo.br | Explains regioselectivity and stereoselectivity in cycloaddition or substitution reactions. |
| Energy Decomposition Analysis (EDA) | Breaks down the interaction energy into electrostatic, Pauli repulsion, and orbital interaction terms. scielo.br | Provides insight into the nature of bonding in transition states. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of molecules, including solvent effects. | Models how different solvents can influence reaction pathways and outcomes. scielo.br |
Design of Next-Generation Scaffolds for Specialized Applications
Molecular scaffolds provide a framework for the precise three-dimensional arrangement of functional groups. mdpi.com this compound is an attractive starting point for the design of novel scaffolds due to its inherent chirality and multiple points for derivatization.
Future directions in this area include:
Chiral Scaffolds for Medicinal Chemistry: The defined stereochemistry of this compound can be used to construct libraries of chiral molecules for screening against biological targets. The pyrrolidine core can serve as a central hub from which different pharmacophores are projected into space.
Multifunctional Molecules: The hydroxyl and amine groups provide orthogonal handles for late-stage functionalization, enabling the synthesis of complex molecules with multiple functional units for applications such as targeted drug delivery or molecular probes. mdpi.com
Constrained Peptide Mimetics: The rigid pyrrolidine ring can be incorporated into peptide structures to induce specific conformations, a common strategy in drug design to improve binding affinity and metabolic stability.
Materials Science Applications: The cyano group is known for its electronic properties and ability to coordinate with metals. This opens up possibilities for using this compound derivatives in the development of new functional materials, such as ligands for catalysis or components of molecular switches. researchgate.netrsc.orgmdpi.com
The ideal molecular scaffold possesses a range of attributes, many of which are potentially achievable starting from this compound.
Table 3: Attributes of an Ideal Molecular Scaffold
| Attribute | Description | Potential of this compound |
| Scalable Synthesis | Can be prepared in gram quantities or larger. | Requires the development of efficient and sustainable synthetic routes as outlined in 8.1. |
| Homogeneity | Sample is monodisperse with a defined structure. | As a small molecule, it is inherently monodisperse. |
| Rational Derivatization | Functional groups can be attached in a controlled manner. | The N-H, O-H, and C≡N groups offer distinct points for chemical modification. |
| Tunable Polarity | The overall polarity of the scaffold can be tailored. | Derivatization of the functional groups allows for modulation of hydrophilicity/lipophilicity. |
| Architectural Control | Provides control over the 3D arrangement of attached groups. | The chiral, five-membered ring provides a rigid core for predictable spatial orientation. |
Q & A
Q. What are the recommended synthetic routes for 1-Cyano-3-pyrrolidinol, and how do reaction conditions influence yield and purity?
Synthesis of this compound typically involves nucleophilic substitution or cyanation of pyrrolidine derivatives. Key factors include:
- Catalyst selection : Use of transition metals (e.g., Pd or Cu) for cyanation reactions, balancing efficiency and byproduct formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates but may require rigorous purification to remove residues .
- Temperature control : Higher temperatures (>80°C) risk decomposition; lower temperatures (<50°C) may prolong reaction times. Validate purity via HPLC or GC-MS .
Q. How should researchers characterize this compound to confirm structural integrity?
A multi-technique approach is critical:
Q. What stability considerations are critical for handling this compound in aqueous or acidic conditions?
- Hydrolysis risk : The cyano group is prone to hydrolysis under acidic or basic conditions. Stabilize solutions with pH 6–7 buffers and store at –20°C under inert gas .
- Light sensitivity : Protect from UV exposure to prevent photodegradation; use amber vials for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Data validation : Replicate studies using standardized protocols (e.g., OECD guidelines) to isolate variables like solvent choice or cell-line specificity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian inference) to compare datasets across publications, identifying outliers or confounding factors .
- Mechanistic studies : Use isotopic labeling (e.g., -cyano groups) to track metabolic pathways and confirm target engagement .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for cyano-group reactions (e.g., nucleophilic attacks) using software like Gaussian or ORCA .
- Molecular docking : Predict binding affinities for enzyme targets (e.g., kinases) using AutoDock or Schrödinger Suite, cross-validated with experimental IC values .
- Machine learning : Train models on existing pyrrolidine reaction databases to predict optimal catalysts or solvents .
Q. How should researchers design experiments to assess the pharmacokinetic (PK) profile of this compound?
- In vitro assays :
- In vivo models :
Methodological Guidelines
Q. What ethical and safety protocols are essential when handling this compound?
- PPE requirements : Wear nitrile gloves, safety goggles, and lab coats; use fume hoods for synthesis steps .
- Waste disposal : Neutralize cyanide-containing byproducts with bleach (NaOCl) before disposal .
- Ethical approval : For biological studies, obtain IRB approval and adhere to ARRIVE guidelines for animal research .
Q. How can researchers optimize reproducibility in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
